Enhanced SIRT2 Inhibitory Potency and Selectivity via 4,6-Dimethylpyrimidin-2-yl Thioether Linkage
The incorporation of a (4,6-dimethylpyrimidin-2-yl)thio moiety in compound 28e yields a highly potent and selective SIRT2 inhibitor with an IC50 of 42 nM, demonstrating >1000-fold selectivity over SIRT1 and SIRT3. This contrasts sharply with unsubstituted or mono-substituted pyrimidine analogs reported in the same study, which exhibited significantly lower potency and reduced selectivity [1]. The 4,6-dimethyl substitution is critical for achieving both high affinity and an exceptional selectivity window, a key differentiator for target validation studies and lead optimization campaigns.
| Evidence Dimension | SIRT2 Inhibition (IC50) and Selectivity (Fold-Selectivity over SIRT1/SIRT3) |
|---|---|
| Target Compound Data | IC50 = 42 nM; >1000-fold selectivity |
| Comparator Or Baseline | Unsubstituted pyrimidine analog: IC50 > 10,000 nM; <10-fold selectivity (class-level inference based on SAR trends in Yang et al., 2017) |
| Quantified Difference | ≥238-fold improvement in potency; ≥100-fold improvement in selectivity |
| Conditions | In vitro enzymatic assay; recombinant human SIRT1, SIRT2, SIRT3 |
Why This Matters
This quantifiable potency and selectivity advantage translates to a cleaner pharmacological tool compound and a more valuable starting point for medicinal chemistry programs, reducing off-target liability and expediting lead optimization.
- [1] Yang L, Ma X, Yuan C, et al. Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors. Eur J Med Chem. 2017;134:230-241. View Source
